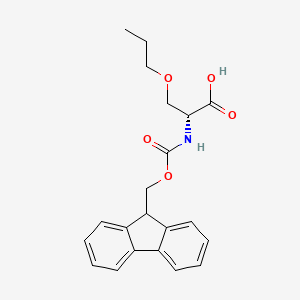Fmoc-D-Ser(nPr)-OH
CAS No.:
Cat. No.: VC16781448
Molecular Formula: C21H23NO5
Molecular Weight: 369.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C21H23NO5 |
|---|---|
| Molecular Weight | 369.4 g/mol |
| IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-propoxypropanoic acid |
| Standard InChI | InChI=1S/C21H23NO5/c1-2-11-26-13-19(20(23)24)22-21(25)27-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,2,11-13H2,1H3,(H,22,25)(H,23,24)/t19-/m1/s1 |
| Standard InChI Key | ZMBUQXDXHBJSFD-LJQANCHMSA-N |
| Isomeric SMILES | CCCOC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
| Canonical SMILES | CCCOCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Introduction
Structural and Chemical Characterization of Fmoc-D-Ser(nPr)-OH
Fmoc-D-Ser(nPr)-OH is a derivative of D-serine in which the α-amino group is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group, while the β-hydroxyl group is modified as an n-propyl ether. This dual protection ensures compatibility with standard Fmoc-based SPPS protocols, where the Fmoc group is cleaved under basic conditions (e.g., piperidine), and the n-propyl ether remains stable until final deprotection .
Molecular Architecture
The molecular formula is C₂₃H₂₅NO₅, with a molecular weight of 407.45 g/mol. Key structural features include:
-
Fmoc group: A fluorene-based carbamate that provides UV detectability and base-labile protection.
-
D-Serine backbone: The D-configuration introduces chirality critical for peptide bioactivity.
-
n-Propyl ether: A hydrophobic protecting group that enhances solubility in organic solvents like DMF and DCM .
The stereochemistry at the α-carbon is preserved during synthesis, as evidenced by enantiomeric purity ≥99% in analogous Fmoc-protected amino acids .
Synthesis and Purification Protocols
The synthesis of Fmoc-D-Ser(nPr)-OH typically follows a multi-step route involving:
Side-Chain Protection
-
Etherification: D-Serine reacts with n-propyl bromide in the presence of a base (e.g., NaH) to form D-Ser(nPr)-OH.
-
Fmoc Protection: The α-amino group is protected using Fmoc-Cl under mildly basic conditions (e.g., sodium bicarbonate) .
Solid-Phase Peptide Synthesis (SPPS) Compatibility
In SPPS, Fmoc-D-Ser(nPr)-OH is coupled to growing peptide chains using activators like PyAOP or HATU, which minimize racemization . For example, in the synthesis of dynobactin A, similar Fmoc-protected serine derivatives were coupled with efficiencies exceeding 65% under microwave-assisted conditions .
Table 1: Representative Coupling Conditions for Fmoc-D-Ser(nPr)-OH
| Activator | Solvent | Temperature | Coupling Efficiency |
|---|---|---|---|
| PyAOP/HOAt | DMF/DCM (1:1) | 75°C | 73% |
| HATU/DIPEA | NMP | 25°C | 68% |
| COMU/DIPEA | DMF | 40°C | 70% |
Physicochemical Properties and Stability
Analytical Characterization
-
Purity Assessment:
-
Spectroscopic Data:
Applications in Peptide Science
Role in Conformationally Restricted Peptides
The n-propyl ether in Fmoc-D-Ser(nPr)-OH introduces steric hindrance, favoring β-turn formation in peptides. This property is exploited in antimicrobial peptides (e.g., dynobactin A) to enhance target binding .
Orthogonal Deprotection Strategies
Unlike acid-labile protecting groups (e.g., tBu), the n-propyl ether requires harsh conditions (e.g., HF or TMSBr) for cleavage, enabling sequential deprotection in multi-step syntheses .
Table 2: Comparison of Serine Protecting Groups
| Group | Cleavage Condition | Stability During Fmoc SPPS |
|---|---|---|
| nPr | HF/TFA | High |
| tBu | TFA | Moderate |
| Bn | H₂/Pd | Low |
Challenges and Mitigation Strategies
Epimerization Risks
The β-branched structure of D-Ser(nPr) increases susceptibility to racemization during activation. This is mitigated by:
Scalability Limitations
Bulk synthesis is constrained by the cost of n-propylating agents. Recent advances in flow chemistry have improved yields to >80% for similar compounds .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume